“1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine” is a chemical compound with the CAS Number: 523981-55-7 . It has a molecular weight of 261.19 . The IUPAC name for this compound is 1-[(5-bromo-2-thienyl)methyl]piperazine .
The InChI code for “1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine” is 1S/C9H13BrN2S/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2 . This code provides a standard way to encode the compound’s molecular structure.
“1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine” is a powder at room temperature . It has a molecular weight of 261.19 .
1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine is an organic compound characterized by a piperazine ring substituted with a bromothiophene moiety. This compound is recognized for its diverse applications in scientific research, particularly in medicinal chemistry and materials science. It serves as a building block for more complex molecules and has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
The compound can be sourced from chemical suppliers and is often used in academic and industrial laboratories for various synthetic applications. Its unique structure allows for exploration in both organic synthesis and biological studies.
1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine falls under the category of heterocyclic compounds, specifically piperazines, which are six-membered rings containing two nitrogen atoms. The presence of the bromothiophene group adds to its classification as a brominated thiophene derivative, enhancing its reactivity and potential interactions in biological systems.
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-methylpiperazine. This reaction is usually conducted in a solvent such as ethanol or methanol under reflux conditions. The general steps include:
In industrial settings, continuous flow reactors may be utilized to enhance the efficiency and yield of the synthesis process. Automated systems can also be implemented for large-scale production, ensuring consistency and high purity of the final product.
The molecular formula of 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine is C12H14BrN2S. Its structure features a piperazine ring linked to a 5-bromothiophen-2-ylmethyl group. The presence of bromine contributes to its electrophilic character, making it susceptible to various chemical reactions.
Key data regarding its molecular structure includes:
1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine varies based on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The bromothiophene moiety is known to participate in π–π interactions and hydrogen bonding, which can significantly influence the compound's binding affinity and specificity toward biological targets .
The compound exhibits notable stability under standard laboratory conditions but should be handled with care due to the presence of bromine, which can be hazardous.
Further characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to confirm its structure and purity .
1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine has several scientific applications:
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine relies heavily on selective alkylation of the piperazine nitrogen atoms. The asymmetric nature of N-methylpiperazine (one tertiary and one secondary nitrogen) enables regioselective functionalization at the secondary nitrogen when appropriate reaction conditions are employed. The most direct route involves the nucleophilic displacement of a halogen from 5-bromo-2-(halomethyl)thiophene by N-methylpiperazine. This approach capitalizes on the high nucleophilicity of the secondary piperazine nitrogen and the electrophilicity of the chloromethyl group on the thiophene scaffold [3] [4]. Alternative pathways include reductive amination strategies using 5-bromothiophene-2-carbaldehyde and N-methylpiperazine, though this method requires precise control of reducing agents to avoid over-reduction or dimerization. The structural simplicity of the target molecule limits extensive piperazine ring modification; however, advanced routes may incorporate pre-functionalized piperazine building blocks bearing protective groups (e.g., tert-butoxycarbonyl) to enhance regioselectivity during the alkylation step, followed by deprotection [1].
Table 1: Building Blocks for Piperazine Functionalization
Synthon Type | Example | Role in Synthesis |
---|---|---|
Haloalkyl Heterocycle | 5-Bromo-2-(chloromethyl)thiophene | Electrophilic alkylating agent |
N-Substituted Piperazine | N-Methylpiperazine | Nucleophile |
Protected Piperazine | N-Boc-N-methylpiperazine | Regioselectivity control |
The critical nucleophilic substitution step between N-methylpiperazine and 5-bromo-2-(chloromethyl)thiophene requires optimization of several parameters to maximize yield and purity:
Yields exceeding 85% are achievable under optimized conditions, with reaction times of 6–12 hours. The product is typically isolated as a crystalline solid or high-boiling-point liquid, characterized by spectroscopic techniques (¹H NMR, FTIR) and elemental analysis [3] [4].
While the nucleophilic substitution proceeds efficiently without catalysts, transition metal catalysis becomes relevant for synthesizing advanced intermediates or structurally complex analogs. Palladium-catalyzed Buchwald–Hartwig amination enables coupling of halogenated thiophenes with pre-formed N-alkylpiperazines but is generally unnecessary for simple benzylation-type reactions like this target compound [1]. Copper-catalyzed Ullmann–Goldberg reactions offer alternatives but suffer from higher catalyst loadings and harsh conditions. For the standard synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine, transition metal-free conditions are preferred due to cost considerations and avoidance of metal residues in pharmaceutical intermediates [1] .
Recent innovations focus on organocatalytic approaches for asymmetric derivatization, though these remain exploratory for this specific molecule. The 5-bromothiophene moiety itself offers a handle for downstream catalytic transformations (e.g., Suzuki coupling), positioning the compound as a versatile building block for metal-catalyzed cross-coupling in drug discovery [5].
Table 2: Catalytic Systems for Piperazine-Thiophene Coupling
Catalytic System | Conditions | Applicability to Target | Limitations |
---|---|---|---|
None (SN₂) | Base, polar solvent, 60–80°C | Directly applicable | Limited to activated alkyl halides |
Palladium-based | Pd₂(dba)₃, Xantphos, base, 100°C | Overly complex for simple alkylation | Cost, metal residues |
Copper-catalyzed | CuI, 1,10-phenanthroline, 120°C | Feasible but unnecessary | High temperature, side reactions |
Scale-up of 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine synthesis demands stringent process controls to ensure reproducibility and cost efficiency. Key innovations include:
Process economics are dominated by raw material costs—notably 5-bromo-2-(chloromethyl)thiophene and N-methylpiperazine. Sourcing high-purity N-methylpiperazine (≥99%) prevents contamination by piperazine or di-methylpiperazine, which generate hard-to-remove byproducts. Typical production batches yield 100–500 kg with purity ≥99.5% (high-performance liquid chromatography), meeting pharmaceutical intermediate specifications [4].
Sustainable synthesis strategies for this piperazine-thiophene hybrid focus on reducing environmental impact while maintaining efficiency:
Table 3: Green Metrics for Synthesis Optimization
Parameter | Traditional Method | Green Method | Improvement |
---|---|---|---|
Solvent | Dimethylformamide | 2-MeTHF | Biodegradable, non-toxic |
Reaction Time | 10 hours (reflux) | 25 min (microwave, 100°C) | 75% reduction |
E-factor (kg waste/kg product) | 35 | 12 | 65% reduction |
PMI (Process Mass Intensity) | 45 | 18 | 60% reduction |
Future directions include photochemical activation and enzymatic catalysis, though these remain nascent for this specific compound. The integration of these green principles aligns with pharmaceutical industry goals for environmentally responsible manufacturing [1] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6